4-(Methyl(o-tolyl)amino)benzaldehyde
Overview
Description
4-(Methyl(o-tolyl)amino)benzaldehyde is an organic compound characterized by a benzene ring substituted with a methyl group and an o-tolyl group attached to an amino group, and an aldehyde group
Synthetic Routes and Reaction Conditions:
Benzaldehyde Derivatization: The compound can be synthesized by reacting o-tolylamine with benzaldehyde in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions.
Reductive Amination: Another method involves the reductive amination of o-tolylmethylamine with benzaldehyde, using reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 4-(Methyl(o-tolyl)amino)benzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation Products: 4-(Methyl(o-tolyl)amino)benzoic acid.
Reduction Products: 4-(Methyl(o-tolyl)amino)benzyl alcohol.
Substitution Products: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways and processes. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases. Industry: Its applications extend to the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism by which 4-(Methyl(o-tolyl)amino)benzaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biochemical processes and signaling pathways. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
4-(Methyl(p-tolyl)amino)benzaldehyde: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
2-Methyl-4-(o-tolyl)aniline: A related compound with an aniline group instead of an aldehyde group.
Uniqueness:
Structural Differences: The position of the methyl group on the tolyl ring (ortho vs. para) affects the compound's chemical properties and reactivity.
Functional Group Variations: The presence of the aldehyde group in 4-(Methyl(o-tolyl)amino)benzaldehyde distinguishes it from related aniline derivatives.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are essential to unlock its full potential and explore new avenues for its use.
Properties
IUPAC Name |
4-(N,2-dimethylanilino)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12-5-3-4-6-15(12)16(2)14-9-7-13(11-17)8-10-14/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINTZKNVUCIIKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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